![molecular formula C12H16N2O3 B14002698 n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide CAS No. 6342-84-3](/img/structure/B14002698.png)
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is an organic compound characterized by its unique chemical structure It is a derivative of acetamide, featuring a nitro group, a methyl group, and an isopropyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide typically involves the nitration of a precursor compound followed by acylation. One common method involves the nitration of 2-methyl-5-(propan-2-yl)aniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with acetic anhydride to form the final product. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and anhydrous conditions for the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature, and atmospheric pressure.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures, and polar solvents.
Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.
Major Products Formed
Reduction: Formation of n-[2-Methyl-4-amino-5-(propan-2-yl)phenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Oxidation: Formation of n-[2-Carboxy-4-nitro-5-(propan-2-yl)phenyl]acetamide.
科学的研究の応用
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group may also play a role in binding to specific proteins or enzymes, influencing their function.
類似化合物との比較
Similar Compounds
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]amine: Similar structure but with an amine group instead of an acetamide group.
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.
Uniqueness
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
6342-84-3 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
N-(2-methyl-4-nitro-5-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)10-6-11(13-9(4)15)8(3)5-12(10)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChIキー |
BYDMLHYKFQMQJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1NC(=O)C)C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


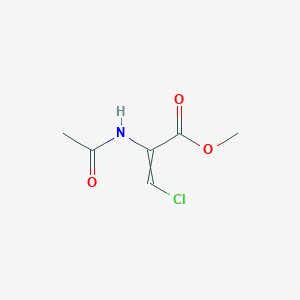
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
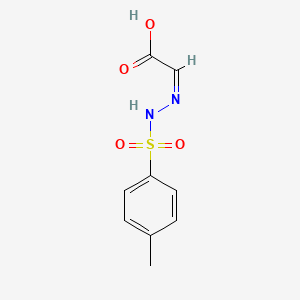
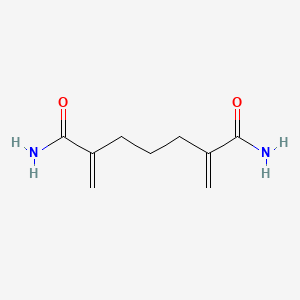
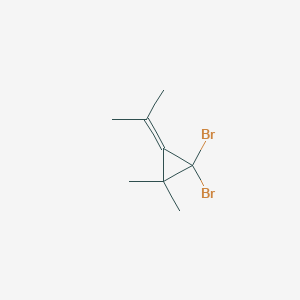
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
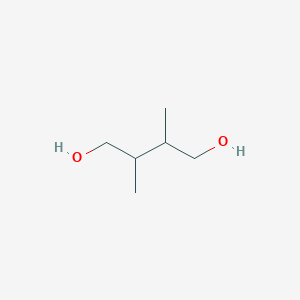
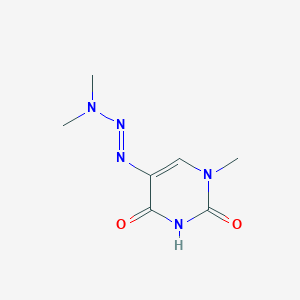
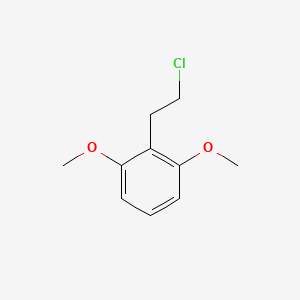
![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)
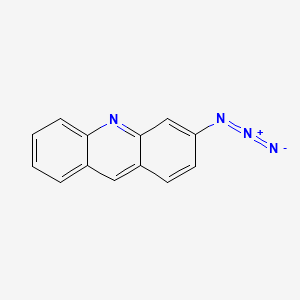
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)
